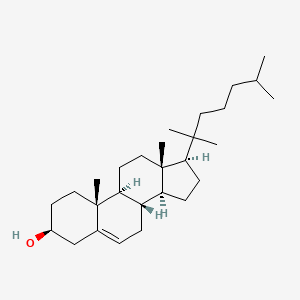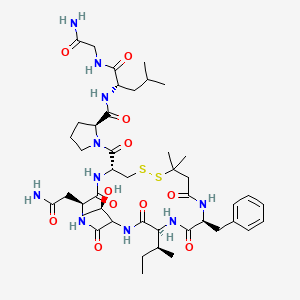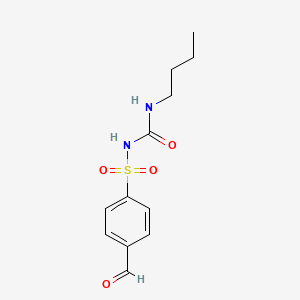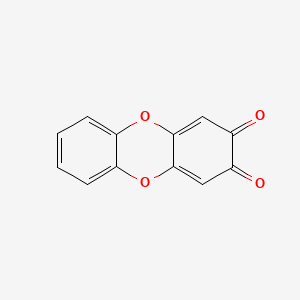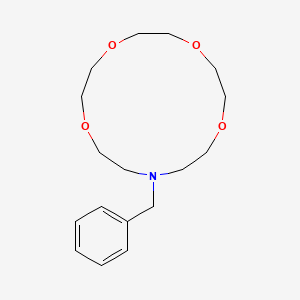
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound that belongs to the class of macrocyclic compounds These compounds are characterized by large ring structures that can host various functional groups, making them versatile in chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method is the reaction of a linear polyetheramine with a benzyl halide in the presence of a base. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Catalyst: Potassium carbonate or sodium hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various types of chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol, primary amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Acts as a molecular probe for studying enzyme-substrate interactions.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions and organic molecules. This property is due to the presence of multiple oxygen and nitrogen atoms in the ring structure, which can coordinate with various substrates. The molecular targets include enzymes and receptors, where the compound can modulate their activity by binding to active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Similar in structure but lack the phenylmethyl group.
Cyclodextrins: Larger ring structures with different functional groups.
Macrocyclic Ligands: Similar coordination properties but vary in ring size and substituents.
Uniqueness
What sets 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane apart is its unique combination of a macrocyclic ring with a phenylmethyl group. This combination enhances its reactivity and ability to form stable complexes, making it highly versatile in various applications.
Properties
CAS No. |
71089-11-7 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C17H27NO4/c1-2-4-17(5-3-1)16-18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18/h1-5H,6-16H2 |
InChI Key |
NYMNSQXENSRWHC-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCN1CC2=CC=CC=C2 |
Canonical SMILES |
C1COCCOCCOCCOCCN1CC2=CC=CC=C2 |
| 71089-11-7 | |
solubility |
43.2 [ug/mL] |
Synonyms |
enzyl-aza-15-crown-5 benzylaza-15-crown-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


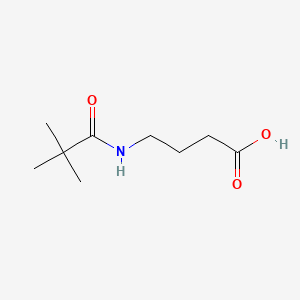
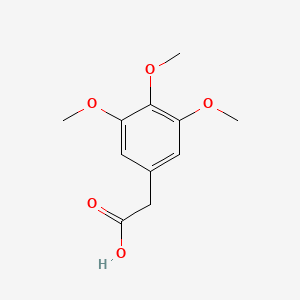
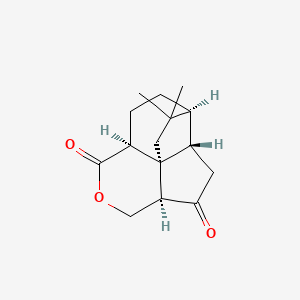
![Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1207571.png)
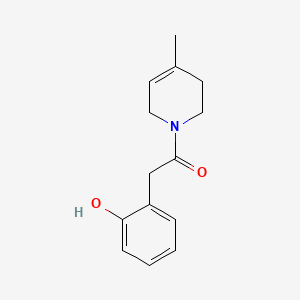
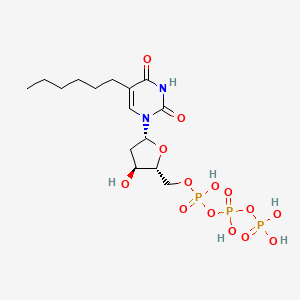
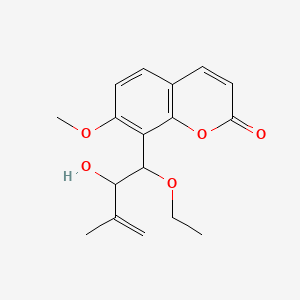
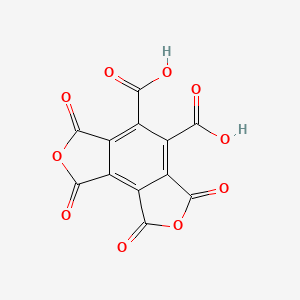
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxoimidazo[1,2-c]pyrimidin-6-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207578.png)
